molecular formula C12H13F3O3 B8675071 Propanoic acid, 2-[4-(trifluoromethyl)phenoxy]-, ethyl ester

Propanoic acid, 2-[4-(trifluoromethyl)phenoxy]-, ethyl ester

Cat. No. B8675071
M. Wt: 262.22 g/mol
InChI Key: BRSNOFNEGYMYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 2-[4-(trifluoromethyl)phenoxy]-, ethyl ester is a useful research compound. Its molecular formula is C12H13F3O3 and its molecular weight is 262.22 g/mol. The purity is usually 95%.
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properties

Product Name

Propanoic acid, 2-[4-(trifluoromethyl)phenoxy]-, ethyl ester

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 2-[4-(trifluoromethyl)phenoxy]propanoate

InChI

InChI=1S/C12H13F3O3/c1-3-17-11(16)8(2)18-10-6-4-9(5-7-10)12(13,14)15/h4-8H,3H2,1-2H3

InChI Key

BRSNOFNEGYMYKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Trifluoromethylphenol (0.30 mol), Cs2CO3 (197.0 g, 0.61 mol), and ethyl 2-bromopropionate (54.3 g, 0.30 mol) were combined in anhydrous DMF (1000 mL) and stirred at 90° C. under an atmosphere of nitrogen. After 16 h, the DMF was removed in vacuo. The residue was dissolved in ethyl acetate (300 mL) and washed twice with water and once with brine. The organic layer was dried over Na2SO4 and concentrated in vacuo to produce an oil.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
197 g
Type
reactant
Reaction Step Two
Quantity
54.3 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of trifluromethyl-p-cresol (9.74 g, 60.1 mmol), ethyl 2-bromopropionate (10.9 g, 60.1 mmol) and Cs2CO3 (39.15 g, 120 mmol) in DMF (450 mL) was heated at 90° C. under N2 for 16 h. The reaction was cooled and filtered using Et2O to rinse the solids. The filtrate was washed with 1 N HCl (200 mL) and water. The organic layer was dried (Na2SO4) and the solvent removed in vacuo to afford 19.03 g of crude product that was purified by flash chromatography using 6:1 hexanes:acetone to afford 13.96 g (89%) 2-(4-trifluoromethyl-phenoxy)-propionic acid ethyl ester. Rf=0.63 (1:1 hexanes:acetone). 1NMR.
Quantity
9.74 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
39.15 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

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